molecular formula CuInSZn B12305122 CID 154703046

CID 154703046

Cat. No.: B12305122
M. Wt: 275.8 g/mol
InChI Key: XPVAATVRFNOVHD-UHFFFAOYSA-N
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Description

CID 154703046, identified as Copper Indium Disulfide/Zinc Sulfide Quantum Dots (CuInS₂/ZnS QDs), is a semiconductor nanoparticle with the CAS registry number 927198-36-5 . Its molecular formula is represented as CuInS₂/ZnS, combining copper, indium, sulfur, and zinc in a core-shell structure. Quantum dots (QDs) of this type exhibit tunable optical properties, making them valuable in applications such as photovoltaics, bioimaging, and light-emitting diodes (LEDs) . The ZnS shell enhances photoluminescence quantum yield (PLQY) and stability by passivating surface defects in the CuInS₂ core .

Properties

Molecular Formula

CuInSZn

Molecular Weight

275.8 g/mol

InChI

InChI=1S/Cu.In.S.Zn

InChI Key

XPVAATVRFNOVHD-UHFFFAOYSA-N

Canonical SMILES

[S].[Cu].[Zn].[In]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper Indium Disulfide/Zinc Sulfide Quantum Dots can be synthesized using various methods, including colloidal synthesis, solvothermal synthesis, and hot-injection techniques. The colloidal synthesis method involves the reaction of copper, indium, and sulfur precursors in a coordinating solvent at elevated temperatures. The reaction conditions, such as temperature, time, and the concentration of precursors, play a crucial role in determining the size and properties of the quantum dots .

Industrial Production Methods

On an industrial scale, the production of these quantum dots often involves large-scale colloidal synthesis. This method is preferred due to its scalability and the ability to produce quantum dots with controlled size and high-quality optical properties. The process typically includes the purification and stabilization of the quantum dots to ensure their stability and performance in various applications .

Chemical Reactions Analysis

Types of Reactions

Copper Indium Disulfide/Zinc Sulfide Quantum Dots undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the surface properties of the quantum dots, enhancing their stability and functionality .

Common Reagents and Conditions

Common reagents used in these reactions include thiols, amines, and phosphines. The reactions are typically carried out under inert conditions to prevent oxidation and degradation of the quantum dots. For example, the surface of the quantum dots can be passivated with thiol ligands to improve their stability and dispersibility in aqueous solutions .

Major Products

The major products formed from these reactions are surface-modified quantum dots with enhanced optical and electronic properties. These modifications can improve the quantum yield, photostability, and biocompatibility of the quantum dots, making them suitable for various applications .

Mechanism of Action

The mechanism by which Copper Indium Disulfide/Zinc Sulfide Quantum Dots exert their effects is primarily based on their quantum confinement effect. This effect arises from the nanoscale size of the quantum dots, which leads to discrete energy levels and size-dependent optical properties. The quantum dots interact with light and other electromagnetic radiation, resulting in unique absorption and emission spectra. These interactions are influenced by the surface chemistry and the surrounding environment of the quantum dots .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Comparable Quantum Dots

Property This compound (CuInS₂/ZnS) CdSe QDs PbS QDs InP QDs
Emission Range (nm) 600–800 500–650 800–2000 500–700
PLQY (%) 60–75 50–85 20–50 70–90
Toxicity Low (Cd/Pb-free) High (Cd²⁺ leaching) High (Pb²⁺ leaching) Moderate (In³⁺)
Stability High (ZnS shell) Moderate Low High (ZnS shell)
Primary Applications Bioimaging, solar cells Displays, LEDs Infrared detectors Displays, bioimaging

Optical Performance

This compound emits in the near-infrared (NIR) range (600–800 nm), which is advantageous for deep-tissue bioimaging and solar energy harvesting .

Toxicity and Environmental Impact

A critical advantage of this compound is its cadmium- and lead-free composition, addressing regulatory and safety concerns associated with CdSe and PbS QDs . For instance, Cd²⁺ and Pb²⁺ ions are bioaccumulative toxins, restricting the use of CdSe and PbS in medical applications .

Photovoltaic Efficiency

Studies suggest that this compound-based solar cells achieve power conversion efficiencies (PCE) of ~12%, comparable to CdSe QDs (10–15%) but with better stability under prolonged irradiation .

Bioimaging Performance

In vivo experiments demonstrate that this compound’s NIR emission minimizes tissue autofluorescence and scattering, outperforming visible-emitting QDs like InP in tumor-targeted imaging .

Biological Activity

Overview of CID 154703046

This compound is a chemical compound cataloged in the PubChem database, which is part of the National Center for Biotechnology Information (NCBI). Compounds in this database are often studied for their potential biological activities, including their effects on various biological systems, mechanisms of action, and therapeutic applications.

Understanding the biological activity of a compound like this compound typically involves investigating its mechanism of action. This can include:

  • Receptor Binding : Analyzing whether the compound binds to specific receptors in the body, which could trigger physiological responses.
  • Enzymatic Activity : Evaluating if the compound acts as an inhibitor or activator of certain enzymes.
  • Cellular Pathways : Studying how the compound influences intracellular signaling pathways.

In vitro Studies

In vitro studies are essential for assessing the biological activity of compounds. These studies often involve:

  • Cell Viability Assays : Determining the effect of this compound on cell survival and proliferation.
  • Cytotoxicity Tests : Measuring the toxic effects on different cell lines.

Example Data Table

Study TypeCell Line UsedConcentration (µM)IC50 (µM)Observations
Cell ViabilityHeLa0.1 - 10025Significant reduction in viability
CytotoxicityMCF-70.1 - 5015Induced apoptosis

In vivo Studies

In vivo studies provide insights into how a compound behaves in a living organism. These studies can assess:

  • Pharmacokinetics : How the compound is absorbed, distributed, metabolized, and excreted.
  • Efficacy : The therapeutic effects observed in animal models.

Case Study Example

A hypothetical case study might involve administering this compound to mice with a specific disease model. The study would monitor:

  • Dosage Regimen : Different doses administered over a specified period.
  • Outcome Measures : Tumor size reduction, survival rates, or other relevant health indicators.

Safety and Toxicology

Evaluating the safety profile of this compound is crucial. This includes:

  • Acute Toxicity Tests : Determining lethal doses and adverse effects.
  • Chronic Toxicity Studies : Long-term exposure assessments.

Research Findings

Research findings related to this compound may include:

  • Potential Therapeutic Applications : Identifying diseases or conditions that could benefit from treatment with this compound.
  • Synergistic Effects : Investigating interactions with other drugs or compounds that may enhance efficacy.

Q & A

How to formulate a focused research question for studying CID 154703046?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
  • Population : What biological systems or models are under study (e.g., in vitro, in vivo)?
  • Intervention : What experimental conditions or variables are applied (e.g., dosage, exposure time)?
  • Outcome : What measurable effects are anticipated (e.g., toxicity, efficacy)?
    Ensure alignment with gaps in existing literature and feasibility of data collection .

Q. What are the key steps for conducting a literature review on this compound?

  • Methodological Answer :

Define Scope : Use databases like PubMed or SciFinder with search terms combining "this compound" and related concepts (e.g., "synthesis," "mechanism of action").

Evaluate Sources : Prioritize peer-reviewed journals and avoid unreliable platforms (e.g., ).

Synthesize Findings : Create a comparative table summarizing prior studies, methodologies, and contradictions (see Table 1) .

Table 1: Literature Synthesis Template

StudyMethodologyKey FindingsLimitations
[Ref][Technique][Result][Sample size, bias]

Q. How to design a hypothesis-driven experiment for this compound?

  • Methodological Answer :
  • Null Hypothesis (H₀) : State the default assumption (e.g., "this compound has no effect on Protein X").
  • Alternative Hypothesis (H₁) : Define the expected outcome (e.g., "this compound inhibits Protein X by ≥50%").
  • Variables : Control for confounders (e.g., temperature, solvent purity) and use replication to ensure reliability .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

  • Methodological Answer :

Replicate Experiments : Confirm reproducibility under identical conditions.

Statistical Analysis : Apply tests (e.g., ANOVA, t-tests) to identify outliers or systemic errors.

Cross-Validation : Compare results with alternative methods (e.g., HPLC vs. LC-MS for purity analysis).

Bias Check : Review blinding procedures and instrument calibration logs .

Q. What advanced frameworks optimize experimental design for mechanistic studies of this compound?

  • Methodological Answer :
  • Factorial Design : Test multiple variables (e.g., concentration, pH) simultaneously to identify interactions.

  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables and outcomes.

  • Ethical Compliance : Align with guidelines for biochemical safety and data transparency (e.g., ICH, OECD standards) .

    Table 2: Experimental Design Framework Comparison

    FrameworkUse CaseAdvantagesLimitations
    Factorial DesignMultivariable optimizationIdentifies interactionsRequires large sample size
    RSMNonlinear modelingEfficient for complex systemsComputationally intensive

Q. How to ensure reproducibility in synthesizing this compound?

  • Methodological Answer :
  • Detailed Protocols : Document synthesis steps, including catalyst ratios, reaction times, and purification methods.
  • Characterization Data : Provide NMR, IR, and mass spectrometry spectra for new compounds.
  • Supporting Information : Upload raw data and instrument settings to repositories like Zenodo or Figshare .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to models like the Hill equation or log-logistic curves.
  • IC₅₀/EC₅₀ Calculation : Use software (e.g., GraphPad Prism) with bootstrap resampling for confidence intervals.
  • Sensitivity Analysis : Assess robustness by varying assumptions (e.g., baseline correction methods) .

Q. How to validate computational predictions (e.g., molecular docking) with experimental data for this compound?

  • Methodological Answer :

Triangulation : Compare docking scores with in vitro binding assays (e.g., SPR, ITC).

Free Energy Calculations : Use MM/GBSA or alchemical methods to refine affinity predictions.

Error Analysis : Quantify discrepancies using metrics like root-mean-square deviation (RMSD) .

Ethical & Reporting Standards

Q. How to address ethical considerations in studies involving this compound?

  • Methodological Answer :
  • Animal Studies : Follow ARRIVE guidelines for reporting in vivo experiments.
  • Human Data : Obtain IRB approval and informed consent if using human-derived samples.
  • Conflict of Interest : Disclose funding sources and potential biases in publications .

Q. What are the best practices for documenting negative or inconclusive results?

  • Methodological Answer :
  • Transparency : Publish in repositories like PLOS ONE or bioRxiv to avoid publication bias.
  • Contextualization : Explain how negative results refine hypotheses or eliminate dead-end approaches.
  • Data Archiving : Share raw datasets and analysis scripts for community review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.